Cas no 887268-26-0 (4-Bromo-2-methyl-1-(trifluoromethoxy)benzene)
887268-26-0 structure
Product Name:4-Bromo-2-methyl-1-(trifluoromethoxy)benzene
N.o CAS:887268-26-0
MF:C8H6BrF3O
MW:255.031852245331
MDL:MFCD04972695
CID:712961
PubChem ID:40427090
Update Time:2025-06-06
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene
- 5-BROMO-2-(TRIFLUOROMETHOXY)TOLUENE
- 5-Bromo-2-Trifluoromethoxytoluene
- Benzene,4-bromo-2-methyl-1-(trifluoromethoxy)-
- 3-methyl-4-(trifluoromethoxy)bromobenzene
- 4-bromo-2-methyl(trifluoromethoxy)benzene
- FT-0710348
- EN300-246019
- PS-7415
- A848960
- SCHEMBL640891
- 887268-26-0
- DTXSID60654240
- 4-Bromo-2-methyl-1-trifluoromethoxy-benzene
- AM90149
- AKOS005257572
- 4-bromo-2-methyl-(trifluoromethoxy)benzene
- CL9291
- MFCD04972695
- DA-01516
-
- MDL: MFCD04972695
- Inchi: 1S/C8H6BrF3O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3
- Chave InChI: PRSOCFCWLQJWBU-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C)C=1)OC(F)(F)F
Propriedades Computadas
- Massa Exacta: 253.95500
- Massa monoisotópica: 253.955
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 1
- Complexidade: 171
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 9.2A^2
- XLogP3: 4.2
Propriedades Experimentais
- PSA: 9.23000
- LogP: 3.65610
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene Dados aduaneiros
- CÓDIGO SH:2909309090
- Dados aduaneiros:
中国海关编码:
2909309090概述:
2909309090 其他芳香醚及其卤化衍生物、磺化、硝化衍生物(包括亚硝化衍生物)。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B136753-1g |
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene |
887268-26-0 | 97% | 1g |
¥457.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B136753-250mg |
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene |
887268-26-0 | 97% | 250mg |
¥411.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B136753-5g |
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene |
887268-26-0 | 97% | 5g |
¥1589.90 | 2023-09-04 | |
| Fluorochem | 035753-250mg |
5-Bromo-2-(trifluoromethoxy)toluene |
887268-26-0 | 95% | 250mg |
£27.00 | 2022-02-28 | |
| Fluorochem | 035753-1g |
5-Bromo-2-(trifluoromethoxy)toluene |
887268-26-0 | 95% | 1g |
£53.00 | 2022-02-28 | |
| Fluorochem | 035753-5g |
5-Bromo-2-(trifluoromethoxy)toluene |
887268-26-0 | 95% | 5g |
£151.00 | 2022-02-28 | |
| Chemenu | CM186146-5g |
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene |
887268-26-0 | 95% | 5g |
$218 | 2021-06-16 | |
| Chemenu | CM186146-10g |
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene |
887268-26-0 | 95% | 10g |
$392 | 2021-06-16 | |
| Chemenu | CM186146-25g |
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene |
887268-26-0 | 95% | 25g |
$762 | 2021-06-16 | |
| Alichem | A019088441-5g |
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene |
887268-26-0 | 95% | 5g |
$235.33 | 2023-08-31 |
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene Literatura Relacionada
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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